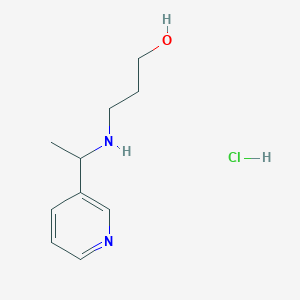

3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride

説明

3-(1-Pyridin-3-ylethylamino)propan-1-ol hydrochloride is a nitrogen-containing alcohol derivative characterized by a pyridin-3-yl group linked via an ethylamino chain to a propan-1-ol backbone, with a hydrochloride counterion enhancing solubility and stability.

特性

IUPAC Name |

3-(1-pyridin-3-ylethylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-9(12-6-3-7-13)10-4-2-5-11-8-10;/h2,4-5,8-9,12-13H,3,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVTXGAYRJQLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NCCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-pyridineethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

化学反応の分析

Types of Reactions

3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce primary or secondary amines.

科学的研究の応用

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to 3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride exhibit antidepressant properties. A study demonstrated that related pyridine derivatives could enhance serotonin levels in the brain, which is crucial for mood regulation .

2. Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyridine-based compounds. For instance, a derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involved the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .

3. Neuroprotective Effects

Pyridine derivatives have been studied for their neuroprotective properties. A study involving animal models indicated that these compounds could protect neuronal cells from oxidative stress and neuroinflammation, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Pharmacological Insights

4. Cardiovascular Applications

The compound has shown promise in cardiovascular research. Studies have indicated that it may possess vasodilatory effects, which could be beneficial in treating hypertension and other cardiovascular conditions .

5. Antimicrobial Activity

Research has also explored the antimicrobial properties of pyridine derivatives. In vitro studies revealed that these compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Table 1: Summary of Case Studies on 3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride

作用機序

The mechanism of action of 3-(1-Pyridin-3-ylethylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

類似化合物との比較

Structural Analogs and Functional Group Variations

The compound’s pyridine-based structure distinguishes it from other propanol derivatives. Key analogs include:

Key Differences :

- Pyridine vs. Piperidine/Phenyl : Pyridine’s electron-deficient ring may enhance hydrogen bonding or receptor interactions compared to piperidine (saturated) or phenyl (aromatic) groups.

- Linker Variations: Ethylamino vs. propionyl or piperazine linkers influence flexibility and binding affinity .

Implications for Target Compound :

Physicochemical Properties

- Solubility and Stability : Hydrochloride salts generally improve aqueous solubility. For example, 3-(Piperidin-4-yl)propan-1-ol hydrochloride is >99% pure with industrial-grade stability .

- Chirality: Emixustat’s (R)-configuration underscores the importance of stereochemistry in biological activity, suggesting that the target compound’s ethylamino group may require stereochemical control .

Tables and Figures :

- Table 1 (above) summarizes structural analogs.

- Synthetic Yield Comparison : Highlighting thionyl chloride’s role in high-yield steps .

生物活性

3-(1-Pyridin-3-ylethylamino)propan-1-ol; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethylamino group, contributing to its pharmacological properties. The hydrochloride salt form enhances its solubility, which is crucial for bioavailability.

Research indicates that 3-(1-Pyridin-3-ylethylamino)propan-1-ol; hydrochloride may act as an agonist for the guanylate cyclase-C (GC-C) receptor. Activation of this receptor leads to increased levels of cyclic GMP (cGMP), which plays a significant role in various physiological processes, including intestinal fluid secretion and smooth muscle relaxation .

Biological Activity

The biological activities of this compound can be categorized primarily into gastrointestinal effects and potential cardiovascular benefits:

Gastrointestinal Effects

- Intestinal Fluid Secretion : The activation of GC-C by this compound results in enhanced secretion of chloride and bicarbonate ions, leading to increased intestinal fluid secretion. This mechanism is particularly beneficial in treating conditions like irritable bowel syndrome (IBS) and constipation .

- Anti-inflammatory Properties : There is evidence suggesting that cGMP elevation may have anti-inflammatory effects within the gastrointestinal tract, potentially mitigating conditions such as inflammatory bowel disease (IBD) through modulation of epithelial cell proliferation and apoptosis .

Cardiovascular Effects

While direct cardiovascular effects of this compound are less documented, its role in modulating smooth muscle activity via cGMP could imply potential applications in managing hypertension or other cardiovascular disorders .

Study 1: Effects on IBS

A clinical trial investigated the efficacy of a GC-C agonist similar to 3-(1-Pyridin-3-ylethylamino)propan-1-ol; hydrochloride in patients with IBS. Results indicated significant improvements in bowel movement frequency and reduction in abdominal pain compared to placebo controls .

Study 2: Metabolic Implications

Another study examined the metabolic effects of compounds activating GC-C pathways. It was found that such compounds could improve lipid metabolism, suggesting potential benefits for patients with metabolic syndrome .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Intestinal Fluid Secretion | Activation of GC-C receptor leading to cGMP increase | Treatment of IBS and constipation |

| Anti-inflammatory | Modulation of epithelial cell dynamics | Management of IBD |

| Cardiovascular Effects | Smooth muscle relaxation via cGMP | Potential treatment for hypertension |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。